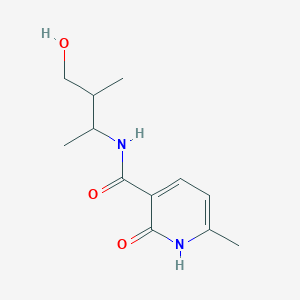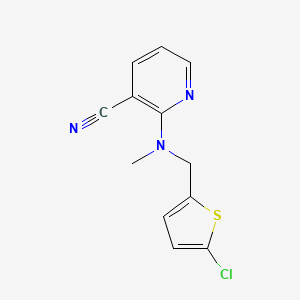
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile is an organic compound with the molecular formula C12H10ClN3S It is characterized by the presence of a chlorothiophene ring, a nicotinonitrile moiety, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine and nicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetic acid hydrochloride
- Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate
Uniqueness
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10ClN3S |
|---|---|
Molecular Weight |
263.75 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3S/c1-16(8-10-4-5-11(13)17-10)12-9(7-14)3-2-6-15-12/h2-6H,8H2,1H3 |
InChI Key |
NOLZACAHHFBAMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)C2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


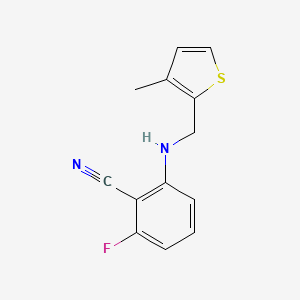
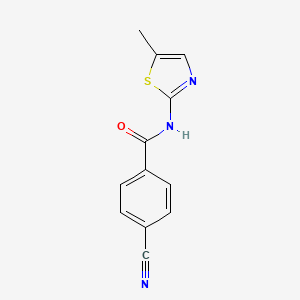
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
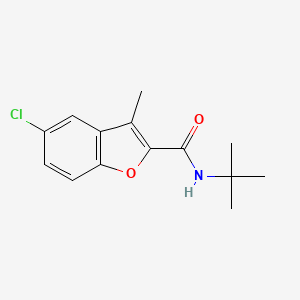
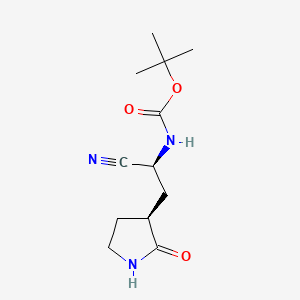
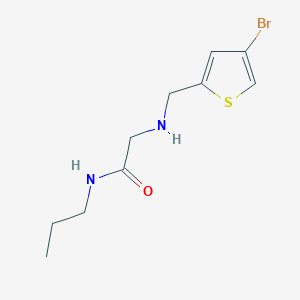
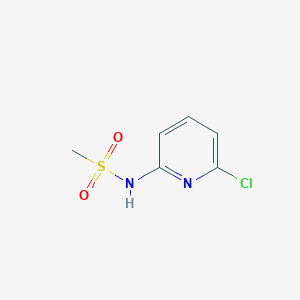
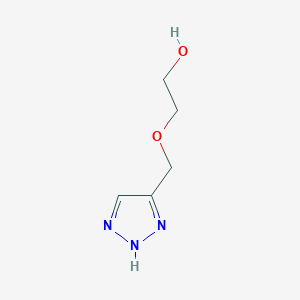
![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)
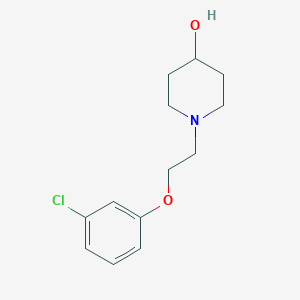
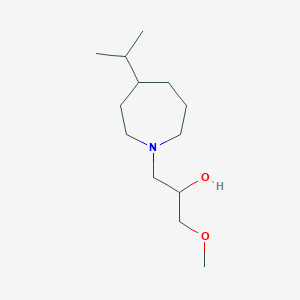
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
